molecular formula C16H18ClNO3 B6508109 6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one CAS No. 887210-43-7

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one

Cat. No.: B6508109
CAS No.: 887210-43-7
M. Wt: 307.77 g/mol
InChI Key: ZWYRYAAVQKFFMQ-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is known for its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one typically involves the condensation of appropriate phenols with β-keto esters in the presence of an acid catalyst. One common method is the Pechmann reaction, which employs catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride . The reaction conditions often include refluxing the reactants in a suitable solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often utilizes one-pot synthesis methods. These methods are advantageous due to their efficiency and cost-effectiveness. Techniques such as the Knoevenagel condensation and the Baylis-Hillman reaction are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-(morpholinomethyl)-2H-chromen-2-one
  • 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
  • Coumarin–triazole derivatives

Uniqueness

6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one stands out due to its unique combination of chlorine and morpholine groups, which enhance its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-10-7-13-15(11(2)16(10)17)12(8-14(19)21-13)9-18-3-5-20-6-4-18/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYRYAAVQKFFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322083
Record name 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887210-43-7
Record name 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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